molecular formula C13H17NO4S B6503698 N-((4-hydroxychroman-4-yl)methyl)cyclopropanesulfonamide CAS No. 1396858-47-1

N-((4-hydroxychroman-4-yl)methyl)cyclopropanesulfonamide

Cat. No.: B6503698
CAS No.: 1396858-47-1
M. Wt: 283.35 g/mol
InChI Key: HLPLRCFQCPJGPM-UHFFFAOYSA-N
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Description

N-((4-hydroxychroman-4-yl)methyl)cyclopropanesulfonamide is a synthetic organic compound that belongs to the class of chromanone derivatives. Chromanone derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a chroman-4-one core structure, which is fused with a cyclopropanesulfonamide moiety, making it a unique and potentially bioactive molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((4-hydroxychroman-4-yl)methyl)cyclopropanesulfonamide typically involves the following steps:

    Formation of the Chroman-4-one Core: The chroman-4-one core can be synthesized through various methods, including the cyclization of appropriate phenolic precursors.

    Introduction of the Cyclopropanesulfonamide Group: The cyclopropanesulfonamide group can be introduced via nucleophilic substitution reactions, where a suitable sulfonamide precursor reacts with the chroman-4-one intermediate.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Types of Reactions:

    Oxidation: The hydroxyl group in the chroman-4-one core can undergo oxidation reactions to form corresponding ketones or quinones.

    Reduction: The carbonyl group in the chroman-4-one core can be reduced to form alcohols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.

Major Products:

    Oxidation: Formation of chroman-4-one ketones or quinones.

    Reduction: Formation of chroman-4-one alcohols.

    Substitution: Formation of various substituted chroman-4-one derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, such as anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((4-hydroxychroman-4-yl)methyl)cyclopropanesulfonamide involves its interaction with specific molecular targets and pathways. The chroman-4-one core structure is known to interact with various enzymes and receptors, potentially modulating their activity. The sulfonamide group may enhance the compound’s ability to bind to specific targets, leading to its biological effects.

Comparison with Similar Compounds

    Chroman-4-one Derivatives: Compounds like 6-hydroxy-2-(3-hydroxyphenyl)chroman-4-one and 2-(3,4-dihydroxyphenyl)-6-hydroxychroman-4-one.

    Sulfonamide Derivatives: Compounds like N-(4-hydroxyphenyl)methanesulfonamide and N-(4-hydroxyphenyl)benzenesulfonamide.

Uniqueness: N-((4-hydroxychroman-4-yl)methyl)cyclopropanesulfonamide is unique due to its combination of a chroman-4-one core with a cyclopropanesulfonamide group. This structural combination may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

IUPAC Name

N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4S/c15-13(9-14-19(16,17)10-5-6-10)7-8-18-12-4-2-1-3-11(12)13/h1-4,10,14-15H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLPLRCFQCPJGPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)NCC2(CCOC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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